molecular formula C22H23FN4O2S B2688635 N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 1112306-95-2

N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B2688635
CAS No.: 1112306-95-2
M. Wt: 426.51
InChI Key: ABBGPRAARIHOPY-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a thieno-pyrimidinone derivative featuring a fused thiophene-pyrimidine core, a 4-fluorophenylmethyl substituent, and a piperidine-4-carboxamide moiety. The cyclopropyl group at the piperidine nitrogen and the fluorophenylmethyl substituent may enhance metabolic stability and binding affinity, common strategies in medicinal chemistry .

Properties

IUPAC Name

N-cyclopropyl-1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c23-16-3-1-14(2-4-16)13-27-21(29)19-18(9-12-30-19)25-22(27)26-10-7-15(8-11-26)20(28)24-17-5-6-17/h1-4,9,12,15,17H,5-8,10-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBGPRAARIHOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidinyl core, introduction of the fluorophenyl group, and cyclopropylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis is crucial for producing large quantities of the compound for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical properties may find applications in materials science and industrial chemistry.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituents

The thieno[3,2-d]pyrimidin-4-one core distinguishes this compound from related pyrimidine derivatives. For example:

  • Chromeno-pyrimidines (): Contain a fused chromene ring, increasing aromaticity but reducing solubility compared to the thiophene-containing target .
  • Pyrrolopyrimidines (e.g., AZD5363): Replace thiophene with pyrrole, altering electronic properties and binding interactions .
  • Tetrahydropyrimidines (): Saturated pyrimidine rings, which may limit planar interactions critical for kinase inhibition .
Fluorinated Substituents

The 4-fluorophenylmethyl group is a key feature shared with compounds in and . Fluorine’s electron-withdrawing effects enhance metabolic stability and modulate target affinity . In contrast, N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide () uses a trifluoromethyl group, which increases lipophilicity but may raise toxicity risks .

Piperidine-4-Carboxamide Moieties

This group is conserved in AZD5363 and ’s compound, suggesting its role in target engagement.

Analytical and Spectroscopic Characterization

  • NMR/IR Spectroscopy : The target’s ¹H NMR would show distinct thiophene protons (δ 7.5–8.5 ppm) and fluorophenyl signals (δ 7.0–7.4 ppm), comparable to analogs in and .
  • Mass Spectrometry : High-resolution MS would confirm the molecular ion (e.g., [M+H]⁺ ~479 Da), with fragmentation patterns clustered via molecular networking (cosine score >0.8 for analogs) .
  • X-ray Crystallography: SHELX-refined structures () could resolve the thieno-pyrimidinone’s planar conformation .

Table 2: Comparative Bioactivity and Properties

Compound Core Structure Key Activity logP (Predicted) Reference
Target Compound Thieno-pyrimidinone Kinase inhibition (infer.) 3.2
AZD5363 Pyrrolopyrimidine Akt inhibition (IC₅₀ 5 nM) 2.8
Compound (51) Tetrahydropyrimidine Undisclosed 4.1

Computational and Dereplication Studies

Molecular networking () would cluster the target with fluorinated pyrimidines (cosine score >0.7), aiding rapid identification in metabolomic studies . Computational models () predict favorable drug-likeness:

  • Lipinski’s Rule Compliance: Molecular weight <500, H-bond donors <5.
  • Bioavailability : High permeability due to moderate logP (~3.2) .

Biological Activity

N-cyclopropyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound that has attracted significant attention due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and interactions.
  • Fluorophenyl group : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Thieno[3,2-d]pyrimidine moiety : This heterocyclic structure is known for various biological activities, including anticancer properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activity or receptor functions, leading to various pharmacological effects. Detailed investigations into its binding affinity and selectivity are ongoing.

Biological Activity and Therapeutic Potential

Research indicates that this compound shows promise in several therapeutic areas:

  • Anticancer Activity :
    • The thieno[3,2-d]pyrimidine scaffold is associated with various anticancer mechanisms. Compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
    • For instance, derivatives of pyrido[2,3-d]pyrimidines have demonstrated efficacy against EPH receptors, which are overexpressed in certain cancers .
  • Antimicrobial Properties :
    • Some studies suggest that similar compounds exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways crucial for bacterial survival.

Case Studies and Experimental Data

A selection of recent studies highlights the biological activity of related compounds:

Study ReferenceCompound TestedBiological ActivityKey Findings
Thieno[3,2-d]pyrimidine derivativesAnticancerInhibition of EPH receptor signaling pathways in cancer cells.
Pyrido[2,3-d]pyrimidinesKinase inhibitionEffective against multiple cancer cell lines with IC50 values in the low micromolar range.
Quinolinone derivativesCFTR potentiationIncreased chloride secretion in CFTR mutant models indicating potential for cystic fibrosis treatment.

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the thieno[3,2-d]pyrimidinyl core.
  • Introduction of the fluorophenyl group.
  • Cyclopropylation reactions under controlled conditions to ensure high yield and purity.

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